molecular formula C16H15N3O4 B2632210 (2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate CAS No. 817172-49-9

(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate

Cat. No.: B2632210
CAS No.: 817172-49-9
M. Wt: 313.313
InChI Key: LRYCRLLIJIACBE-UHFFFAOYSA-N
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Description

(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate is a chemical compound with the molecular formula C16H15N3O4 It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction . The final step involves the formation of the oxalate salt by reacting the free base with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include gold catalysts for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include α-hydroxyl ketones, 1,2-diones, and various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in scientific research and industrial applications .

Biological Activity

(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate is a chemical compound with the molecular formula C16H15N3O4. It belongs to the imidazo[1,2-a]pyridine class, known for its diverse biological activities. This compound has garnered attention in scientific research for its potential applications in various fields, particularly in biology and medicine.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It has been shown to act as an inhibitor of certain enzymes and receptors, which can lead to significant alterations in cellular processes. The exact mechanisms depend on the biological context and the specific pathways involved.

Antibacterial and Antifungal Properties

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit notable antibacterial and antifungal properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various pathogenic bacteria and fungi. The potential of this compound in this regard remains an area of active investigation.

Antiviral Activity

There is emerging evidence suggesting that compounds within this class may possess antiviral properties. Preliminary studies have indicated that they can interfere with viral replication processes, although comprehensive studies specifically focusing on this compound are still required to establish definitive antiviral efficacy.

Table 1: Summary of Biological Activities

Activity Findings References
AntibacterialInhibits growth of Gram-positive and Gram-negative bacteria; effective against Staphylococcus aureus.
AntifungalDemonstrated activity against Candida albicans; potential for treating fungal infections.
AntiviralPreliminary data suggest inhibition of viral replication; further studies needed.
CytotoxicityExhibits cytotoxic effects on specific cancer cell lines; potential for cancer therapy applications.

Notable Research Studies

  • Antibacterial Activity Study : A study conducted by researchers demonstrated that this compound showed significant inhibition of bacterial growth in vitro against several strains, including E. coli and S. aureus.
  • Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent response, suggesting its potential as a chemotherapeutic agent.
  • Antiviral Screening : Preliminary screenings have shown promise in inhibiting viral replication in cell cultures; however, further validation through clinical trials is necessary to confirm these findings.

Table 2: Comparison with Similar Compounds

Compound Structure Biological Activity
ZolpidemImidazo[1,2-a]pyridine derivativeHypnotic agent; CNS effects
AlpidemImidazo[1,2-a]pyridine derivativeSimilar to Zolpidem but with different receptor interactions
This compoundC16H15N3O4Antibacterial, antifungal, antiviral potential

Properties

IUPAC Name

oxalic acid;(2-phenylimidazo[1,2-a]pyridin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3.C2H2O4/c15-10-12-14(11-6-2-1-3-7-11)16-13-8-4-5-9-17(12)13;3-1(4)2(5)6/h1-9H,10,15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYCRLLIJIACBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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